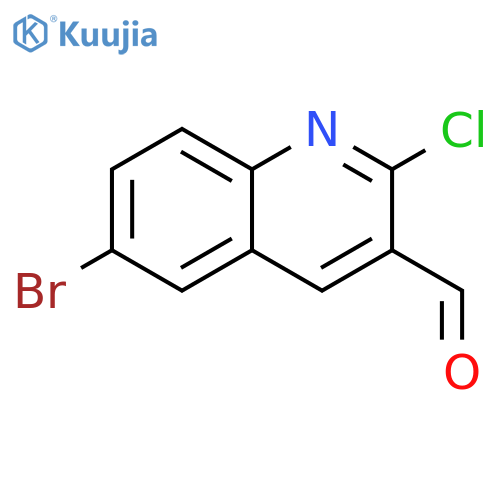

Cas no 73568-35-1 (6-Bromo-2-chloroquinoline-3-carbaldehyde)

6-Bromo-2-chloroquinoline-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-2-chloroquinoline-3-carbaldehyde

- 2-Chloro-6-bromoquinoline-3-carboxaldehyde

- 3-Quinolinecarboxaldehyde,6-bromo-2-chloro-

- 6-Bromo-2-chloroquinoline-3-carboxaldehyde

- 2-chloro-6-bromo-quinoline-3-carboxaldehyde

- 6-Bromo-2-chloro-3-formyl quinoline

- ACT08282

- AG-G-91158

- AGN-PC-0093AV

- CTK5D8252

- 3-Quinolinecarboxaldehyde, 6-bromo-2-chloro-

- 6-bromo-2-chloro-quinoline-3-carbaldehyde

- DCZCMZVZWKXJAF-UHFFFAOYSA-N

- FCH1389989

- AB48723

- AK114293

- 2-Chloro-6-broMoquinoline-3-carbaldehyde

- OR309202

- AX8220955

- X5673

- T6643

- FT-0739910

- MFCD08706312

- SY227448

- B5242

- CS-0138292

- 6-Bromo-2-chloroquinoline-3-carboxaldehyde, AldrichCPR

- AKOS005218012

- DTXSID80465890

- 73568-35-1

- SCHEMBL8672

- AS-19221

- A1-01443

- EN300-703648

- DB-074713

-

- MDL: MFCD08706312

- インチ: 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H

- InChIKey: DCZCMZVZWKXJAF-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(C([H])=O)=C(N=2)Cl

計算された属性

- せいみつぶんしりょう: 268.92430g/mol

- どういたいしつりょう: 268.92430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 30

じっけんとくせい

- 密度みつど: 1.727

- ゆうかいてん: 188°C(lit.)

- ふってん: 389.834°C at 760 mmHg

- フラッシュポイント: 189.565°C

- 屈折率: 1.715

- PSA: 29.96000

- LogP: 3.46320

6-Bromo-2-chloroquinoline-3-carbaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:(BD220955)

6-Bromo-2-chloroquinoline-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208932-250mg |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 97% | 250mg |

¥507.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1046690-1g |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 98.0% | 1g |

$160 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1111832-1g |

6-Bromo-2-chloroquinoline-3-carboxaldehyde |

73568-35-1 | 95% | 1g |

$295 | 2024-08-03 | |

| Apollo Scientific | OR309202-5g |

6-Bromo-2-chloroquinoline-3-carboxaldehyde |

73568-35-1 | 98+% | 5g |

£417.00 | 2025-02-20 | |

| TRC | B801993-100mg |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | B801993-500mg |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 500mg |

$ 365.00 | 2022-06-06 | ||

| Chemenu | CM144990-250mg |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM144990-5g |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 97% | 5g |

$843 | 2021-08-05 | |

| OTAVAchemicals | 7020617823-1000MG |

6-bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 97% | 1g |

$137 | 2023-06-25 | |

| Alichem | A189006691-5g |

6-Bromo-2-chloroquinoline-3-carbaldehyde |

73568-35-1 | 97% | 5g |

$938.08 | 2023-09-01 |

6-Bromo-2-chloroquinoline-3-carbaldehyde 関連文献

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

6-Bromo-2-chloroquinoline-3-carbaldehydeに関する追加情報

Introduction to 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 73568-35-1) and Its Emerging Applications in Chemical Biology

6-Bromo-2-chloroquinoline-3-carbaldehyde, identified by the Chemical Abstracts Service number 73568-35-1, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules well-documented for their broad spectrum of biological activities. The presence of both bromo and chloro substituents, along with the aldehyde functional group at the 3-position, makes 6-Bromo-2-chloroquinoline-3-carbaldehyde a particularly interesting scaffold for medicinal chemists and biologists seeking to develop novel therapeutic agents.

The quinoline core is a privileged structure in drug discovery, with several clinically approved drugs featuring this motif. Notably, derivatives of quinoline have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of halogen atoms into the quinoline ring enhances its reactivity and binding affinity, making it an ideal candidate for further functionalization. The aldehyde group at the 3-position provides a reactive site for condensation reactions, enabling the synthesis of complex molecules such as Schiff bases and heterocyclic frameworks.

In recent years, 6-Bromo-2-chloroquinoline-3-carbaldehyde has been explored as a key intermediate in the synthesis of bioactive compounds. Its structural features make it particularly suitable for designing molecules that interact with biological targets such as enzymes and receptors. For instance, studies have demonstrated its utility in generating quinoline-based inhibitors targeting kinases and other signaling proteins involved in cancer progression. The bromo and chloro substituents facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules.

One of the most compelling aspects of 6-Bromo-2-chloroquinoline-3-carbaldehyde is its role in developing small-molecule probes for biochemical studies. Researchers have leveraged this compound to create fluorescent indicators and affinity reagents that can be used to study protein-protein interactions and metabolic pathways. The aldehyde group allows for facile conjugation with biomolecules such as peptides and proteins, enabling the development of probes with high specificity and sensitivity.

The pharmacological potential of 6-Bromo-2-chloroquinoline-3-carbaldehyde has also been highlighted in several cutting-edge studies. For example, researchers have reported its derivatives as potent inhibitors of bacterial enzymes involved in DNA replication. These findings underscore the importance of quinoline derivatives in combating antibiotic-resistant pathogens, a pressing global health concern. Additionally, preclinical studies have suggested that certain analogs of this compound exhibit anti-inflammatory properties by modulating immune responses.

The synthetic accessibility of 6-Bromo-2-chloroquinoline-3-carbaldehyde further enhances its appeal in drug discovery. Several synthetic routes have been developed to produce this compound efficiently, often involving multi-step organic transformations starting from commercially available precursors. These synthetic strategies have been optimized to ensure high yields and purity, making 73568-35-1 a readily available building block for medicinal chemists.

Advances in computational chemistry have also contributed to the study of 6-Bromo-2-chloroquinoline-3-carbaldehyde. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets, facilitating the design of more effective derivatives. Additionally, virtual screening methods have been employed to identify novel analogs with enhanced pharmacological properties.

The environmental impact of using 6-Bromo-2-chloroquinoline-3-carbaldehyde in synthetic chemistry has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with broader trends in pharmaceutical research aimed at reducing the ecological footprint of drug development.

In conclusion, 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 73568-35-1) represents a valuable scaffold for developing novel bioactive compounds. Its structural features enable diverse chemical modifications, making it a cornerstone in synthetic organic chemistry and drug discovery. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical science is likely to grow.

73568-35-1 (6-Bromo-2-chloroquinoline-3-carbaldehyde) 関連製品

- 1144460-95-6(6-(5-bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)

- 1421530-45-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-ethoxyacetamide)

- 2171732-26-4(2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid)

- 898350-46-4(1-(3-bromophenyl)({2-ethyl-6-hydroxy-1,2,4triazolo3,2-b1,3thiazol-5-yl})methylpiperidin-4-ol)

- 1806054-98-7(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-sulfonyl chloride)

- 2228386-03-4(2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)

- 1797928-08-5(3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde)

- 906159-10-2(N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

- 1207003-18-6(N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)

- 946243-69-2(N-{2-4-(dimethylamino)phenyl-2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide)